Methyl 7-chloro-3-hydroxythieno[3,2-c]quinoline-2-carboxylate
Description
Properties
IUPAC Name |
methyl 7-chloro-3-hydroxythieno[3,2-c]quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO3S/c1-18-13(17)12-10(16)8-5-15-9-4-6(14)2-3-7(9)11(8)19-12/h2-5,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLGAHSEGSVAAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CN=C3C=C(C=CC3=C2S1)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aniline-Cyanoacetate Cyclization
A foundational method involves the reaction of 3-chloro-4-methoxyaniline with ethyl (ethoxymethylene)cyanoacetate in toluene at 100–110°C, forming a 7-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile intermediate. This step mirrors the synthesis of 7-fluoro-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate, where cyclization is driven by thermal activation.
Example Protocol :
Halogenation and Functional Group Interconversion
Phosphorus oxychloride (POCl₃) is employed to convert the 4-oxo group to a chloro substituent, yielding 4-chloro-7-chloro-3-quinolinecarbonitrile. Subsequent hydrolysis with aqueous sodium carbonate introduces a hydroxy group at position 3.
Critical Step :
-
Halogenation : POCl₃ (5 mL) at 105°C for 45 minutes converts 4-oxo to 4-chloro.
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Hydrolysis : Saturated Na₂CO₃ (ice-cooled) extracts the product into organic solvents.
Thiophene Ring Annulation Strategies
Sulfur-Containing Cyclization Agents
The thieno[3,2-c]quinoline system is constructed via cyclization of a mercapto-substituted quinoline precursor. For example, reacting 7-chloro-3-cyanoquinoline with methyl thioglycolate in the presence of a base facilitates thiophene ring formation.
Adapted Protocol :
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Reactants : 7-Chloro-3-cyanoquinoline + methyl thioglycolate.
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Conditions : DMF, K₂CO₃, 80°C, 6 hours.
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Mechanism : Nucleophilic attack of thiolate on cyano group, followed by cyclodehydration.
Vilsmeier-Haack Reaction for Thiophene Formation
The Vilsmeier reagent (POCl₃/DMF) facilitates formylation and cyclization in a single step. Applied to a chlorinated aniline derivative, this method can introduce both the quinoline and thiophene moieties.
Example :
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Reactants : N-(3-Chlorophenyl)-3-amino-2-butenoic acid methyl ester + Vilsmeier reagent.
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Conditions : 75–80°C, halogenated solvent.
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Outcome : 2-Methyl-7-chloroquinoline-3-carboxylate intermediate.
Functional Group Modifications
Esterification and Hydroxylation
The methyl ester at position 2 is introduced via ester exchange or direct cyclization with methyl cyanoacetate. Hydrolysis of a nitrile group at position 3 using HCl/EtOH yields the hydroxy functionality.
Key Reaction :
Chlorination Tactics
Electrophilic chlorination using Cl₂ or SO₂Cl₂ at position 7 is feasible but risks over-chlorination. A preferred method involves starting with 3-chloroaniline derivatives to ensure regioselectivity.
Purification and Characterization
Chromatographic Techniques
Flash column chromatography with ethyl acetate/hexane gradients (1–30% ethyl acetate) effectively isolates intermediates. Preparative TLC (1:2 ethyl acetate/hexane) resolves final products.
Crystallization and Distillation
Recrystallization from hexane/ethyl acetate mixtures yields high-purity solids, while vacuum distillation removes volatile byproducts.
Representative Data :
| Step | Yield (%) | Melting Point (°C) |
|---|---|---|
| Cyclization | 85 | >300 |
| Halogenation | 78 | 165–166 |
| Thiophene Annulation | 65 | 193–197 |
| Final Product | 53 | 212–214 |
Challenges and Optimization
-
Regioselectivity : Competing cyclization pathways may yield thieno[2,3-c]quinoline isomers. Steric directing groups or Lewis acid catalysts (e.g., ZnCl₂) mitigate this.
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Functional Group Stability : The hydroxy group is prone to oxidation; inert atmospheres (N₂) and antioxidants (BHT) are recommended during synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloro-3-hydroxythieno[3,2-c]quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 3rd position can be oxidized to form a ketone derivative.
Reduction: The chloro substituent can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.
Major Products Formed
The major products formed from these reactions include ketone derivatives, reduced thienoquinoline compounds, and various substituted derivatives with different functional groups replacing the chloro substituent.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of methyl 7-chloro-3-hydroxythieno[3,2-c]quinoline-2-carboxylate as an anticancer agent. Compounds with similar thienoquinoline structures have shown promising results against various cancer cell lines.
Case Study: Cytotoxicity Assessment
- A study evaluated the cytotoxic effects of thienoquinoline derivatives on human breast cancer cell lines (MCF-7) using the MTT assay.
- The results indicated that these compounds inhibited cancer cell growth in a dose-dependent manner, suggesting potential for further development as anticancer drugs .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research has shown that derivatives of thienoquinoline exhibit activity against a range of bacterial strains.
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
This table summarizes findings from various studies demonstrating the effectiveness of this compound against common pathogens.
Anti-inflammatory Effects
Another area of application is in the treatment of inflammatory diseases. Thienoquinoline derivatives have been explored for their anti-inflammatory properties, offering potential therapeutic avenues for conditions such as arthritis and other inflammatory disorders.
Research Findings
- A study demonstrated that thienoquinoline compounds could inhibit pro-inflammatory cytokines in cell cultures, indicating their potential as anti-inflammatory agents .
Synthesis and Modification
The synthesis of this compound allows for various modifications to enhance its biological activity. Researchers are focusing on synthesizing analogs with improved efficacy and reduced toxicity.
Synthesis Example
Mechanism of Action
The mechanism of action of Methyl 7-chloro-3-hydroxythieno[3,2-c]quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and chloro groups play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The compound may also interfere with cellular processes such as DNA replication or protein synthesis, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of thienoquinoline derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Thienoquinoline Derivatives
Key Observations:
- Substituent Position : The 6,8-dibromo and 6,8-diaryl derivatives (e.g., compounds in ) exhibit strong cytotoxicity, attributed to enhanced lipophilicity and electronic effects. In contrast, the target compound’s 7-chloro and 3-hydroxy groups may reduce membrane permeability but improve solubility via hydrogen bonding .
- The chlorine in the target compound may act as an electron-withdrawing group, altering binding affinity.
Cytotoxicity and Structure-Activity Relationships (SAR)
Studies on 6,8-diarylthienoquinoline-2-carboxylates reveal that cytotoxicity correlates with substituent lipophilicity and electronic properties. For example:
- Methyl 6,8-bis(4-methoxyphenyl)thienoquinoline-2-carboxylate (82): Exhibits LC₅₀ values of 8.2 µM against MCF-7 cells, comparable to nocodazole (LC₅₀ = 7.5 µM) . The methoxy groups likely enhance bioavailability through improved solubility.
- Methyl 6,8-dibromothienoquinoline-2-carboxylate (81): Shows moderate activity (LC₅₀ = 12.4 µM), suggesting bromine’s bulkiness may hinder target engagement .
Physicochemical Properties
While melting points and spectral data for the target compound are unavailable, analogues provide insights:
- Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate: Features a trifluoromethyl group, increasing hydrophobicity and metabolic stability .
- Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate: Reported molecular weight = 265.69 g/mol; structural similarities suggest the target compound may share comparable solubility challenges .
Biological Activity
Methyl 7-chloro-3-hydroxythieno[3,2-c]quinoline-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, cytotoxic effects on cancer cells, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the thienoquinoline family, characterized by a fused heterocyclic structure. The molecular formula is , with a molecular weight of approximately 263.7 g/mol. Its structure includes a chloro group and a hydroxyl group, which are critical for its biological activity.
The compound's biological activity has been linked to several mechanisms:
- Inhibition of Cell Proliferation : this compound has demonstrated potent antiproliferative effects against various cancer cell lines, including breast (MCF-7) and lung (H460) cancer cells. The compound induces apoptosis and inhibits cell cycle progression, primarily through the modulation of key signaling pathways involved in cell growth and survival.
- VEGFR-2 Inhibition : Recent studies indicate that this compound may inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis. Inhibition of VEGFR-2 leads to reduced tumor vascularization, thereby limiting tumor growth and metastasis .
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels within cancer cells, contributing to oxidative stress that can trigger apoptotic pathways .
Cytotoxicity Studies
Numerous studies have evaluated the cytotoxic effects of this compound using various assays:
| Cell Line | IC50 (μM) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 | 18.36 | Apoptosis induction | |
| H460 | 16.50 | Cell cycle arrest | |
| HepG2 | 0.22 | VEGFR-2 inhibition |
These findings suggest that the compound exhibits dose-dependent cytotoxicity across different cancer cell lines.
Case Studies
- Breast Cancer : In a study evaluating the effects on MCF-7 cells, this compound showed significant inhibition of cell proliferation with an IC50 value lower than that of standard chemotherapeutic agents like Tamoxifen .
- Lung Cancer : The compound was tested against H460 lung cancer cells, revealing similar antiproliferative properties and induction of apoptosis through ROS-mediated pathways .
Potential Therapeutic Applications
Given its promising biological activities, this compound may serve as a lead compound in developing new anticancer therapies. Its ability to inhibit key signaling pathways involved in tumor growth and angiogenesis positions it as a candidate for further pharmacological exploration.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 7-chloro-3-hydroxythieno[3,2-c]quinoline-2-carboxylate, and how do reaction conditions influence yield?
- Methodology : Synthesis often involves Vilsmeier-Haack type reagents (e.g., MSCL-DMF/DMAC) for formylation or acetylation of quinoline precursors. Key steps include cyclization of thiophene-quinoline hybrids and esterification under controlled pH and temperature . Alternative routes may use nucleophilic substitution or microwave-assisted synthesis to improve efficiency.
- Data Comparison :
| Method | Reagents | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Vilsmeier-Haack | MSCL-DMF/DMAC | 65–72 | >97 | |
| Microwave-assisted | Ethyl chloroformate, K₂CO₃ | 78–85 | >95 |
Q. How is the molecular structure of this compound confirmed in research settings?
- Techniques :
- X-ray crystallography : Resolves bond lengths, angles, and crystal packing (e.g., quinoline-3-carboxylate derivatives in ) .
- NMR spectroscopy : Assigns proton environments (e.g., hydroxy and methyl ester groups via H and C NMR) .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Guidelines :
- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact .
- Store in inert atmospheres (N₂ or Ar) at 2–8°C to avoid degradation .
- Dispose of waste via certified hazardous chemical handlers .
Advanced Research Questions
Q. What strategies resolve conflicting bioactivity data across different antimicrobial assay models?
- Approach :
- Dose-response standardization : Test across multiple concentrations (e.g., 0.1–100 µM) to identify IC₅₀ discrepancies .
- Comparative assays : Use Gram-positive vs. Gram-negative bacterial models (e.g., S. aureus vs. E. coli) to assess selectivity .
- Mechanistic studies : Evaluate membrane disruption vs. enzyme inhibition via fluorescence microscopy or enzymatic assays .
Q. How can computational modeling predict reactivity in nucleophilic or electrophilic environments?
- Methods :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack (e.g., electron-deficient quinoline core) .
- Molecular docking : Simulate interactions with biological targets (e.g., DNA gyrase for antimicrobial activity) .
Q. What analytical techniques differentiate polymorphic forms of this compound, and how do they impact bioavailability?
- Techniques :
- DSC/TGA : Identify thermal stability and phase transitions .
- Powder XRD : Compare diffraction patterns of polymorphs .
- Solubility assays : Measure dissolution rates in simulated physiological media (e.g., PBS at pH 7.4) .
Data Contradiction Analysis
Q. How should researchers address variability in reported antibacterial efficacy?
- Root Causes :
- Strain-specific resistance mechanisms (e.g., efflux pumps in P. aeruginosa) .
- Solvent effects (e.g., DMSO vs. aqueous buffers altering compound aggregation) .
- Resolution :
- Validate assays with positive controls (e.g., ciprofloxacin) and standardized CLSI/MIC protocols .
Experimental Design Considerations
Q. What in vitro models are optimal for evaluating anti-inflammatory properties?
- Models :
- RAW 264.7 macrophages : Measure TNF-α/IL-6 suppression via ELISA after LPS stimulation .
- NF-κB luciferase reporter assays : Quantify pathway inhibition in HEK293 cells .
Q. How can regioselective functionalization of the quinoline core be achieved?
- Strategies :
- Directed ortho-metalation : Use LDA/TMP to install substituents at C-4 or C-6 .
- Protecting groups : Temporarily block the 3-hydroxy group with TBSCl for selective chlorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
